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molecular formula C5H10N6 B8600314 2,4-Diamino-6-(1-methylhydrazino)pyrimidine

2,4-Diamino-6-(1-methylhydrazino)pyrimidine

Cat. No. B8600314
M. Wt: 154.17 g/mol
InChI Key: RWZDEGYOEZDNHX-UHFFFAOYSA-N
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Patent
US04255427

Procedure details

To a refluxing solution of 6-chloro-2,4-diaminopyrimidine (4.0 g) in anhydrous methanol (40 ml) was added methylhydrazine (3.2 g). After 18 hours the refluxing mixture was allowed to cool to room temperature under a nitrogen atmosphere in order that the product could crystallise out. The white solid (3.0 g) was collected by filtration and dried under reduced pressure at 70° C. Recrystallisation of the product from methanol/methylhydrazine (50/l) gave straw-coloured crystals of 2,4-diamino-6-(1-methylhydrazino)pyrimidine (1.92 g; 56% of theoretical yield; M.P. 214°-217° C. decomposition).
Quantity
4 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[CH:3]=1.[CH3:10][NH:11][NH2:12]>CO>[NH2:8][C:6]1[N:5]=[C:4]([NH2:9])[CH:3]=[C:2]([N:11]([CH3:10])[NH2:12])[N:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)N)N
Name
methylhydrazine
Quantity
3.2 g
Type
reactant
Smiles
CNN
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
could crystallise out
FILTRATION
Type
FILTRATION
Details
The white solid (3.0 g) was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 70° C
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the product from methanol/methylhydrazine (50/l)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)N)N(N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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